4,4-Difluoropiperidine-1-carbonyl chloride
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Overview
Description
4,4-Difluoropiperidine-1-carbonyl chloride: is an organic compound with the molecular formula C₆H₈ClF₂NO and a molecular weight of 183.59 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and industrial applications . This compound is characterized by the presence of two fluorine atoms on the piperidine ring and a carbonyl chloride functional group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidine-1-carbonyl chloride typically involves the reaction of 4,4-difluoropiperidine with phosgene or thionyl chloride . The reaction is carried out in an anhydrous organic solvent, such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product . The reaction is usually performed at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropiperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,4-difluoropiperidine and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Amides, esters, and other derivatives: from nucleophilic substitution.
4,4-Difluoropiperidine: and hydrochloric acid from hydrolysis.
Alcohols: from reduction reactions.
Scientific Research Applications
4,4-Difluoropiperidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles . The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in organic synthesis to introduce the piperidine moiety into target molecules .
Comparison with Similar Compounds
4,4-Difluoropiperidine-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.
4,4-Difluoropiperidine: Lacks the carbonyl chloride group and is used as a precursor in the synthesis of 4,4-Difluoropiperidine-1-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the carbonyl chloride functional group, which imparts distinct reactivity and versatility in organic synthesis . This combination makes it a valuable intermediate for the preparation of a wide range of derivatives and target molecules .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJHOPWXUSUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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